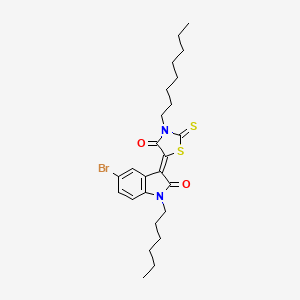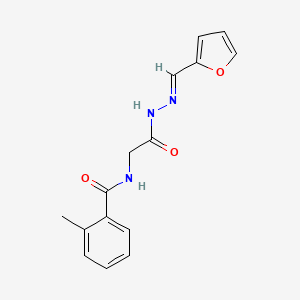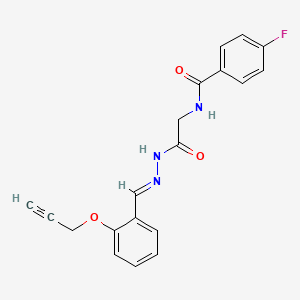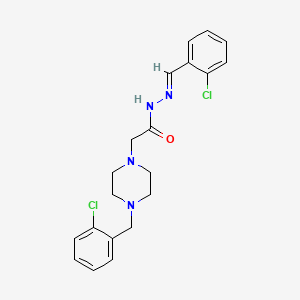![molecular formula C22H16ClNO3 B12017091 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone CAS No. 618443-86-0](/img/structure/B12017091.png)
1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrrolo[1,2-a]quinoline core, which is fused with a benzoyl group and a methoxy substituent. This unique arrangement imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.
准备方法
1-(1-(4-氯苯甲酰)-7-甲氧基吡咯并[1,2-a]喹啉-3-基)乙酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡咯并[1,2-a]喹啉核心的形成: 此步骤涉及在受控条件下将合适的先驱体环化。
引入苯甲酰基: 苯甲酰基通过傅克酰化反应引入,使用4-氯苯甲酰氯作为酰化剂。
甲氧基化: 甲氧基通过亲核取代反应引入,通常使用甲醇在碱的存在下进行。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,通常使用催化剂和特定的反应条件以实现高效合成。
化学反应分析
1-(1-(4-氯苯甲酰)-7-甲氧基吡咯并[1,2-a]喹啉-3-基)乙酮经历各种化学反应,包括:
氧化: 该化合物可以用高锰酸钾或三氧化铬等氧化剂氧化,导致形成喹啉衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,导致形成还原的喹啉衍生物。
取代: 该化合物可以发生亲核取代反应,在适当的条件下,甲氧基可以被其他亲核试剂取代。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及受控的温度和压力条件。从这些反应中形成的主要产物取决于所使用的特定试剂和条件。
科学研究应用
1-(1-(4-氯苯甲酰)-7-甲氧基吡咯并[1,2-a]喹啉-3-基)乙酮有几种科学研究应用:
化学: 该化合物用作合成更复杂的杂环化合物的构建块。
生物学: 它被研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 研究正在进行,探索其作为各种疾病的治疗剂的潜力。
工业: 该化合物用于开发新材料,并作为染料和颜料合成的前体。
作用机理
1-(1-(4-氯苯甲酰)-7-甲氧基吡咯并[1,2-a]喹啉-3-基)乙酮的作用机制涉及其与特定分子靶点和途径的相互作用。该化合物可能通过与酶或受体结合发挥其作用,从而调节其活性。所涉及的确切分子靶点和途径取决于特定的生物学背景,是正在进行的研究的主题。
作用机制
The mechanism of action of 1-(1-(4-Chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
相似化合物的比较
1-(1-(4-氯苯甲酰)-7-甲氧基吡咯并[1,2-a]喹啉-3-基)乙酮可以与其他类似化合物进行比较,例如:
喹啉衍生物: 这些化合物共享喹啉核心结构,并表现出类似的化学和生物学特性。
苯甲酰取代化合物: 具有苯甲酰基的化合物通常具有相似的反应性和应用。
甲氧基取代化合物: 甲氧基的存在会影响化合物的溶解度和反应性。
结论
1-(1-(4-氯苯甲酰)-7-甲氧基吡咯并[1,2-a]喹啉-3-基)乙酮由于其独特的结构和在科学研究中的多样化应用而成为备受关注的化合物。它的合成、化学反应性和潜在的生物活性使其成为化学、生物学、医学和工业等各个领域的宝贵研究对象。
属性
CAS 编号 |
618443-86-0 |
|---|---|
分子式 |
C22H16ClNO3 |
分子量 |
377.8 g/mol |
IUPAC 名称 |
1-[1-(4-chlorobenzoyl)-7-methoxypyrrolo[1,2-a]quinolin-3-yl]ethanone |
InChI |
InChI=1S/C22H16ClNO3/c1-13(25)18-12-21(22(26)14-3-6-16(23)7-4-14)24-19-10-8-17(27-2)11-15(19)5-9-20(18)24/h3-12H,1-2H3 |
InChI 键 |
HWFFKRFKFPGWSX-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C2C=CC3=C(N2C(=C1)C(=O)C4=CC=C(C=C4)Cl)C=CC(=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12017017.png)






![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12017045.png)
![[3-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12017053.png)


![2-[(5Z)-5-(2H-Chromen-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]ethanesulfonic acid](/img/structure/B12017071.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12017082.png)
![N-(4-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12017086.png)
